molecular formula C12H21NO3 B2530407 Tert-butyl (4aS,7aR)-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine-4a-carboxylate CAS No. 2343964-00-9

Tert-butyl (4aS,7aR)-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine-4a-carboxylate

Cat. No.: B2530407
CAS No.: 2343964-00-9
M. Wt: 227.304
InChI Key: HYMCUSLRYVTGBT-JOYOIKCWSA-N
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Description

Tert-butyl (4aS,7aR)-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine-4a-carboxylate is a bicyclic heterocyclic compound featuring a fused furo[3,4-b]pyridine core. The furopyridine system consists of a furan ring (oxygen-containing) fused to a pyridine ring (nitrogen-containing). The stereochemistry (4aS,7aR) indicates a specific spatial arrangement critical for its physicochemical properties and reactivity. The tert-butyl carboxylate group at the 4a-position enhances steric bulk and influences solubility, making the compound a valuable intermediate in pharmaceutical synthesis, particularly for chiral molecules requiring precise stereochemical control .

Properties

IUPAC Name

tert-butyl (4aS,7aR)-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine-4a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)12-5-4-6-13-9(12)7-15-8-12/h9,13H,4-8H2,1-3H3/t9-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMCUSLRYVTGBT-JOYOIKCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CCCNC1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@]12CCCN[C@H]1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (4aS,7aR)-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine-4a-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies related to this compound.

Synthesis of the Compound

The synthesis of this compound typically involves several steps that include cyclization and functional group modifications. A notable method includes a concise four-step synthesis that allows for easy access to the core structure for further SAR studies .

Anticancer Activity

Recent studies have highlighted the anticancer properties of various derivatives of furo[3,4-b]pyridine compounds. For instance:

  • Cytotoxicity : In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against human cancer cell lines. For example, compounds derived from furo[3,4-b]pyridine have shown antiproliferative activity against prostate cancer cells (PC3) with inhibition rates exceeding 89% at concentrations as low as 10 μM/mL .
  • Mechanism of Action : The mechanism behind the anticancer activity often involves the inhibition of key cellular pathways. Some studies suggest that these compounds may inhibit focal adhesion kinase (FAK), leading to reduced tumor cell proliferation and migration .

Anti-inflammatory Effects

In addition to anticancer properties, furo[3,4-b]pyridine derivatives have been evaluated for their anti-inflammatory activities. Research indicates that certain modifications can enhance their effectiveness in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in inflammatory processes .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

  • Functional Group Influence : The introduction of various functional groups at specific positions on the pyridine ring significantly alters the compound's potency. For instance, substituents like trifluoromethyl groups have been associated with increased anticancer activity due to enhanced interactions with target proteins .
  • Comparative Analysis : In comparative analyses with other similar compounds, those with optimized substitutions showed improved efficacy against a range of cancer cell lines. The IC50 values for some derivatives were reported as low as 10.28 µg/mL against liver cancer cells (HEPG2) .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

StudyCell LineActivityIC50/EC50 Value
Study 1PC3 (prostate)Antiproliferative10 μM/mL
Study 2MCF-7 (breast)Cytotoxicity19.5 μM
Study 3HEPG2 (liver)Anticancer10.28 µg/mL

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of tert-butyl (4aS,7aR)-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine-4a-carboxylate exhibit promising antimicrobial properties. For instance, a study utilized machine learning techniques to predict the antimicrobial efficacy of various compounds related to this structure. The results indicated that certain modifications could enhance their effectiveness against bacterial strains .

2. Chiral Drug Development
The chirality of this compound makes it a valuable scaffold in the development of chiral drugs. Its structural features allow for the synthesis of enantiomerically pure compounds that are crucial in pharmaceuticals. The ability to manipulate its stereochemistry can lead to the discovery of new therapeutic agents with improved efficacy and reduced side effects .

Material Science

1. Polymerization Initiators
this compound has been explored as a potential initiator in polymerization reactions. Its stability and reactivity make it suitable for initiating radical polymerizations that can lead to the formation of novel polymeric materials with tailored properties .

2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be integrated into formulations for coatings and adhesives. Its presence can enhance the durability and performance of these materials in various applications ranging from industrial to consumer products .

Synthetic Applications

1. Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups can undergo various chemical transformations such as alkylation and acylation to produce diverse chemical entities used in different industrial applications .

2. Building Block for Complex Molecules
In synthetic organic chemistry, this compound is utilized as a building block for constructing complex molecular architectures. Its versatility allows chemists to create a wide range of derivatives that can be tailored for specific functions or activities .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of this compound involved testing against various bacterial strains. Results indicated that specific derivatives showed enhanced activity compared to standard antibiotics. This study highlights the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Chiral Synthesis
In another study focusing on chiral synthesis, researchers successfully synthesized several enantiomerically pure derivatives using this compound as a starting material. The resulting compounds exhibited significant biological activity in preclinical trials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

Benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate
  • Structure : Cyclopenta[b]pyridine core with a benzyl carboxylate and hydroxymethyl substituent.
  • Molecular Formula: C17H23NO3 (MW: 289.37 g/mol) .
  • Key Differences :
    • Core : Cyclopenta[b]pyridine (cyclopentane fused to pyridine) vs. furo[3,4-b]pyridine (furan fused to pyridine).
    • Substituents : Benzyl ester and hydroxymethyl group enhance polarity compared to the tert-butyl group.
  • Applications : Used as a specialty building block in drug discovery, priced at ¥11,760.90/500 mg (Aladdin), indicating high commercial value for targeted synthesis .
tert-Butyl (4aR,6R,7aS)-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate
  • Structure: Cyclopenta[c]pyridine core with an amino group and tert-butyl carboxylate.
  • Molecular Formula : C13H24N2O2 (MW: 240.34 g/mol) .
  • Key Differences: Core: Cyclopenta[c]pyridine (different fusion position) with an amino group at the 6-position. Reactivity: The amino group enables nucleophilic reactions, making it suitable for peptide coupling or cross-linking.
  • Applications: Likely used in bioactive molecule synthesis, leveraging the amino group for further functionalization .

Ring System Variations

tert-Butyl (3aS,7aS)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
  • Structure : Pyrrolo[3,2-b]pyridine (pyrrole fused to pyridine) with tert-butyl protection.
  • Key Differences :
    • Heteroatoms : Pyrrole (NH) instead of furan (O), altering hydrogen-bonding capacity.
    • Stereochemistry : (3aS,7aS) configuration vs. (4aS,7aR) in the target compound .
  • Applications : Used in spirocyclic compound synthesis, as seen in patent literature for kinase inhibitors .
tert-Butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate
  • Structure : Pyrrolo[3,4-b][1,4]oxazine (pyrrole fused to oxazine) with tert-butyl ester.
  • Molecular Weight : 228.29 g/mol .
  • Key Differences :
    • Ring System : Oxazine introduces an additional oxygen atom, increasing polarity.
    • Stability : Discontinued commercial availability (CymitQuimica) suggests challenges in synthesis or storage .

Stereochemical and Conformational Variations

tert-Butyl trans-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridine-1-carboxylate
  • Structure : Furo[3,4-b]pyridine core with trans-configuration (CAS: 2940872-01-3).
  • Key Differences :
    • Stereochemistry : Trans vs. cis (4aS,7aR) configuration in the target compound.
    • Conformational Impact : Trans-configuration may reduce steric hindrance, altering binding affinity in drug-receptor interactions .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula MW (g/mol) Key Applications
Target Compound Furo[3,4-b]pyridine tert-Butyl carboxylate ~C14H21NO3 ~267.3 Chiral intermediates
Benzyl (4aS,7aR)-4a-(hydroxymethyl)-... Cyclopenta[b]pyridine Benzyl ester, hydroxymethyl C17H23NO3 289.37 Specialty building blocks
tert-Butyl (4aR,6R,7aS)-6-amino-... Cyclopenta[c]pyridine Amino group C13H24N2O2 240.34 Bioactive molecule synthesis
tert-Butyl rac-(4aS,7aR)-hexahydropyrrolo... Pyrrolo[3,4-b]oxazine tert-Butyl carboxylate C12H20N2O3 228.29 Discontinued (stability issues)
tert-Butyl trans-furo[3,4-b]pyridine Furo[3,4-b]pyridine (trans) tert-Butyl carboxylate ~C14H21NO3 ~267.3 Conformational studies

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